

Egfr-IN-71 CAS number and molecular weight

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Compound of Interest

Compound Name: *Egfr-IN-71*

Cat. No.: *B12401843*

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Technical Guide: EGFR-IN-71

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **EGFR-IN-71**, a narrow-spectrum epidermal growth factor receptor (EGFR) inhibitor. The information presented is collated from publicly available scientific literature and chemical databases.

Core Compound Information

EGFR-IN-71 has been identified as a potent inhibitor of EGFR and has been investigated for its potential therapeutic applications, particularly in the context of chordoma.

Chemical and Physical Properties

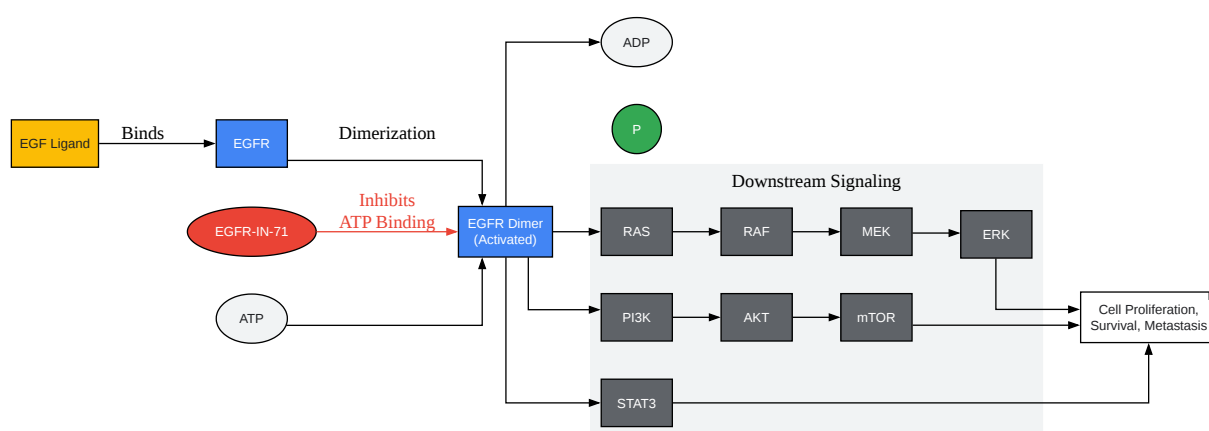
A summary of the key quantitative data for **EGFR-IN-71** is presented in the table below. This information is critical for experimental design, including dosage calculations and preparation of stock solutions.

| Property | Value | Source |
|-------------------------|---|------------------------|
| CAS Number | Not publicly available | - |
| Molecular Formula | C ₂₀ H ₁₆ FN ₅ O | Deduced from structure |
| Molecular Weight | 361.37 g/mol | Calculated |
| IC ₅₀ (EGFR) | 3.7 µM | [1] |

Note: The CAS Number for **EGFR-IN-71** is not readily available in public databases. The molecular weight has been calculated based on the chemical structure provided in the primary literature.

Mechanism of Action and Signaling Pathway

EGFR-IN-71 functions as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and metastasis.



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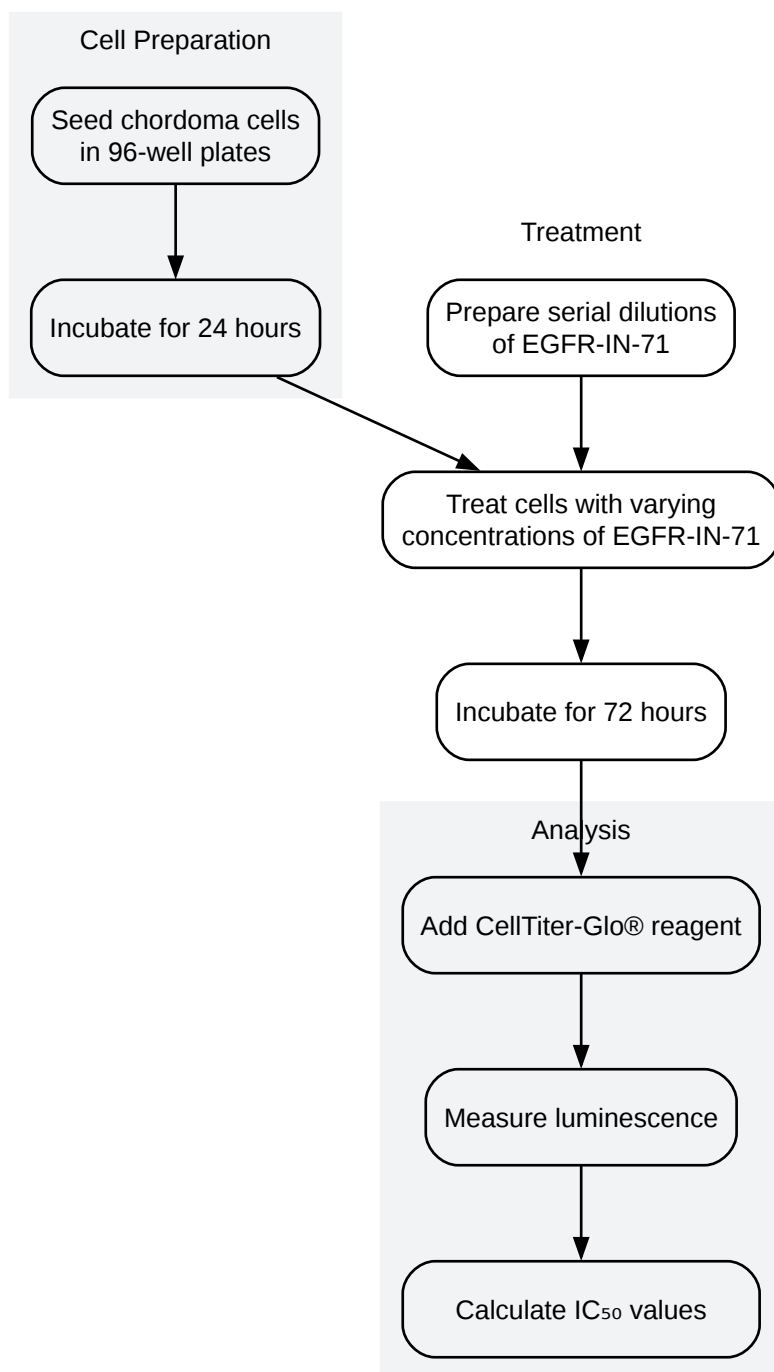
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of **EGFR-IN-71**.

Experimental Protocols

The following sections detail the methodologies for key experiments involving **EGFR-IN-71**, based on the available scientific literature.

Cell Viability Assay

This protocol is used to determine the concentration of **EGFR-IN-71** that inhibits cell growth by 50% (IC_{50}).



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Figure 2: Workflow for determining the IC₅₀ of **EGFR-IN-71** in chordoma cell lines.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of **EGFR-IN-71** on the phosphorylation of EGFR.

- **Cell Culture and Treatment:** Chordoma cell lines are cultured to 70-80% confluency and then treated with varying concentrations of **EGFR-IN-71** for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the cell lysates is determined using a BCA protein assay.
- **SDS-PAGE and Electrotransfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
- **Detection:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The band intensities are quantified using densitometry software, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.

Applications in Research

EGFR-IN-71 serves as a valuable research tool for:

- Investigating the role of EGFR signaling in chordoma: By selectively inhibiting EGFR, researchers can elucidate the specific contributions of this pathway to chordoma cell proliferation, survival, and drug resistance.[1]
- Structure-Activity Relationship (SAR) studies: As part of a larger library of 4-anilinoquin(az)oline derivatives, **EGFR-IN-71** contributes to the understanding of how chemical modifications to this scaffold affect EGFR inhibitory activity and selectivity.
- Development of novel therapeutics for chordoma: The potent activity of **EGFR-IN-71** against chordoma cell lines suggests that its chemical scaffold could be a promising starting point for the development of new anti-cancer drugs.[1]

Conclusion

EGFR-IN-71 is a potent, narrow-spectrum inhibitor of EGFR with demonstrated activity against chordoma cell lines. This technical guide provides essential information for researchers working with this compound, including its chemical properties, mechanism of action, and detailed experimental protocols. Further research into the in vivo efficacy and safety profile of **EGFR-IN-71** and its analogs is warranted to explore its full therapeutic potential.

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References

- 1. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non-small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
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